N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide
Overview
Description
“N,N’-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a methyl group and a nitro group. The compound also contains two phenyl rings and two propanamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrimidine ring, phenyl rings, and propanamide groups would all contribute to the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro group could potentially be reduced to an amino group, and the propanamide groups could undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively reactive. The compound is likely to be solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis and Polymerization Applications
Polymer Science and Materials Engineering:
- The synthesis and characterization of new optically active poly(azo-ester-imide)s demonstrate the versatility of pyrimidine derivatives in creating materials with specific optical properties and thermal stability. These polymers have potential applications in high-performance materials and nanoengineering due to their inherent viscosities and thermal stabilities (Hajipour et al., 2009).
- Research on novel polyimide preparation from pyridine-based compounds for creating thermally stable, low dielectric constant materials and related nanofoams highlights the application of pyrimidine derivatives in advanced electronic materials and insulators (Aram & Mehdipour‐Ataei, 2013).
Catalysis and Organic Synthesis:
Catalytic Activity:
- Studies on nickel(II) catalysts derived from iminopyridine ligands for ethylene polymerization underscore the role of pyrimidine and related derivatives in catalyzing polymer formation. These catalysts are critical for producing polyethylene with specific branching characteristics, potentially useful in drug delivery and other nanotechnological applications (Zhang et al., 2021).
Medicinal Chemistry and Drug Design:
Insecticide Development:
- The design of N-hetaryl-[2(1H)-pyridinylidene]cyanamides as systemic insecticides illustrates the application of pyrimidine derivatives in developing new classes of pesticides. These compounds, acting as nicotinic acetylcholine receptor agonists, exhibit potential for aphicidal activity in agricultural settings (Jeschke et al., 2022).
Properties
IUPAC Name |
N-[4-[[6-methyl-5-nitro-2-[4-(propanoylamino)anilino]pyrimidin-4-yl]amino]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O4/c1-4-19(31)25-15-6-10-17(11-7-15)27-22-21(30(33)34)14(3)24-23(29-22)28-18-12-8-16(9-13-18)26-20(32)5-2/h6-13H,4-5H2,1-3H3,(H,25,31)(H,26,32)(H2,24,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJTBJSXOHOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=C(C=C3)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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